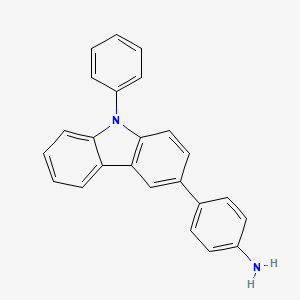

4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine

CAS No.:

Cat. No.: VC18298752

Molecular Formula: C24H18N2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H18N2 |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | 4-(9-phenylcarbazol-3-yl)aniline |

| Standard InChI | InChI=1S/C24H18N2/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H,25H2 |

| Standard InChI Key | PDOQLUHQQRDCES-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C52 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine features a carbazole moiety substituted at the 3-position with a phenyl group and at the 4-position with a phenylamine group. This arrangement creates a conjugated π-system that enhances charge transport capabilities, a trait common to carbazole derivatives. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 334.41 g/mol | |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | |

| Boiling Point | 561.8 ± 32.0 °C (Predicted) | |

| pKa | 4.76 ± 0.10 (Predicted) |

The predicted pKa of 4.76 suggests weak basicity, likely arising from the phenylamine group’s lone pair of electrons . The compound’s planar structure and extended conjugation contribute to its thermal stability, as evidenced by the high predicted boiling point .

Synthesis and Reactivity

While no direct synthesis route for 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine is documented in the provided sources, analogous compounds offer insights into plausible methods. For example, N-(4-(phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-amine (CAS 1160294-96-1) is synthesized via Suzuki-Miyaura coupling between 3-(4-bromophenyl)-N-phenylcarbazole and 4-aminobiphenyl . This suggests that palladium-catalyzed cross-coupling reactions could be adapted for the target compound:

-

Suzuki Coupling: Aryl halides (e.g., 3-bromo-9-phenylcarbazole) could react with phenylamine boronic esters under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis.

-

Buchwald-Hartwig Amination: Coupling aryl halides with amines using palladium catalysts and phosphine ligands.

Key challenges include regioselectivity in carbazole functionalization and avoiding side reactions at the amine group. Industrial-scale production would require optimization of reaction conditions (e.g., temperature, solvent polarity) to maximize yield and purity .

Electronic and Optoelectronic Properties

Carbazole derivatives are renowned for their electron-rich character, making them ideal candidates for hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs). While direct data on 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine is scarce, its structural similarity to tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA) allows for informed speculation:

-

Hole Mobility: The conjugated system facilitates efficient hole transport, critical for OLED performance.

-

Energy Levels: The highest occupied molecular orbital (HOMO) is expected to lie between −5.2 and −5.5 eV, aligning with typical HTM requirements.

-

Thermal Stability: Predicted decomposition temperatures >300°C suggest suitability for high-temperature device fabrication .

Comparison with Related Compounds

To contextualize its properties, 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine is compared to structurally similar molecules:

This comparison highlights how substituent design tailors electronic properties for specific applications.

Challenges and Future Directions

Despite its promise, several hurdles must be addressed:

-

Synthetic Scalability: Current methods for analogs require expensive catalysts (e.g., Pd) and inert conditions .

-

Experimental Validation: Predicted properties (e.g., HOMO levels) need confirmation via cyclic voltammetry and UV-vis spectroscopy.

-

Environmental Impact: Carbazole derivatives often exhibit bioaccumulation potential; toxicity studies are essential .

Future research should prioritize:

-

Developing greener synthesis routes (e.g., photocatalysis).

-

Investigating thin-film morphology in device configurations.

-

Exploring biological activity (e.g., antioxidant or anticancer properties).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume